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molecular formula C6H10O4 B073399 (R)-(-)-2-Methylglutaric Acid CAS No. 1115-81-7

(R)-(-)-2-Methylglutaric Acid

Cat. No. B073399
M. Wt: 146.14 g/mol
InChI Key: AQYCMVICBNBXNA-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05003102

Procedure details

The cleavage in stage (c) is advantageously carried out in the presence of molecular oxygen or a gas which contains molecular oxygen and an inert gas, such as nitrogen, carbon dioxide, argon or steam. A molar ratio of formylvaleric esters to molecular oxygen of from 1:0.05 to 1:3, in particular from 1:0.2 to 1:1.5, e.g., from 1:0.25 to 1:1.25, is advantageously used. This increases the catalyst life and in particular the yield of pentenoic esters. The presence of molecular oxygen was not indicated since methyl 5-formylvalerate is oxidized to monomethyl adipate in a yield of 96% by molecular oxygen at as low as 50° C., as disclosed in European Patent 131,860, and it was therefore to be expected that 4- and 3-formylvaleric esters would be oxidized in a similar manner to give 2-methylglutaric acid and 3-ethylsuccinic esters.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4- and 3-formylvaleric esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
formylvaleric esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
pentenoic esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[C:1](=[O:3])=[O:2].C([CH2:6][CH2:7][CH2:8][CH2:9][C:10]([O:12]C)=[O:11])=O.C(OC)(=O)CCCCC([O-])=O>>[CH3:6][CH:7]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])[C:1]([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)[O-])(=O)OC
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
4- and 3-formylvaleric esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Six
Name
formylvaleric esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
pentenoic esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)CCCCC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This increases the catalyst life

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)CCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05003102

Procedure details

The cleavage in stage (c) is advantageously carried out in the presence of molecular oxygen or a gas which contains molecular oxygen and an inert gas, such as nitrogen, carbon dioxide, argon or steam. A molar ratio of formylvaleric esters to molecular oxygen of from 1:0.05 to 1:3, in particular from 1:0.2 to 1:1.5, e.g., from 1:0.25 to 1:1.25, is advantageously used. This increases the catalyst life and in particular the yield of pentenoic esters. The presence of molecular oxygen was not indicated since methyl 5-formylvalerate is oxidized to monomethyl adipate in a yield of 96% by molecular oxygen at as low as 50° C., as disclosed in European Patent 131,860, and it was therefore to be expected that 4- and 3-formylvaleric esters would be oxidized in a similar manner to give 2-methylglutaric acid and 3-ethylsuccinic esters.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4- and 3-formylvaleric esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
formylvaleric esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
pentenoic esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[C:1](=[O:3])=[O:2].C([CH2:6][CH2:7][CH2:8][CH2:9][C:10]([O:12]C)=[O:11])=O.C(OC)(=O)CCCCC([O-])=O>>[CH3:6][CH:7]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])[C:1]([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)[O-])(=O)OC
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
4- and 3-formylvaleric esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Six
Name
formylvaleric esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
pentenoic esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)CCCCC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This increases the catalyst life

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)CCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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